molecular formula C12H14BrNO3 B14903118 3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid

3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid

Cat. No.: B14903118
M. Wt: 300.15 g/mol
InChI Key: WURUKOAFYZVZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid is an organic compound that features a bromine atom attached to a benzene ring, which is further connected to a methylbenzamido group and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid typically involves multistep organic reactions One common approach is to start with the bromination of a benzene derivative to introduce the bromine atomFinally, the propanoic acid moiety is introduced via a carboxylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the amide group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-n-methylbenzamido)-2-methylpropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted applications .

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

3-[(4-bromobenzoyl)-methylamino]-2-methylpropanoic acid

InChI

InChI=1S/C12H14BrNO3/c1-8(12(16)17)7-14(2)11(15)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,17)

InChI Key

WURUKOAFYZVZKY-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C(=O)C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.